molecular formula C17H19N5O5 B1214082 N-((2-hydroxyphenyl)methyl)adenosine CAS No. 50868-58-1

N-((2-hydroxyphenyl)methyl)adenosine

Cat. No.: B1214082
CAS No.: 50868-58-1
M. Wt: 373.4 g/mol
InChI Key: URVCVGNFSZHAOA-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxyphenyl)methyl)adenosine is a synthetic adenosine receptor modulator designed for research applications. Adenosine receptors (A1, A2A, A2B, and A3) are G-protein-coupled receptors (GPCRs) implicated in a wide array of physiological and pathological processes, including in the central nervous system, cardiovascular system, and in inflammatory and cancer contexts . This compound is intended for scientific investigations into these pathways. Its core structure combines an adenosine moiety, the endogenous ligand for adenosine receptors, with a (2-hydroxyphenyl)methyl functional group. This modification is hypothesized to alter the compound's affinity, selectivity, or efficacy at the various adenosine receptor subtypes compared to native adenosine, making it a valuable chemical probe for dissecting receptor-specific functions . Researchers can utilize this compound in various in vitro assays, including binding studies to determine affinity and selectivity, functional assays to characterize its agonist or antagonist activity, and in experiments aimed at understanding adenosine receptor signaling and cross-talk. Potential research applications include exploring its effects in models of neurodegenerative diseases like Parkinson's, ischemic conditions, asthma, and cancer . The compound is supplied as a high-purity solid to ensure reproducible results in experimental settings. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-3-1-2-4-10(9)24/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVCVGNFSZHAOA-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042173
Record name N-((2-hydroxyphenyl)methyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50868-58-1
Record name Ortho-topolin riboside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50868-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Hydroxybenzylamino)-9-beta-D-ribofuranosylpurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050868581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2-hydroxyphenyl)methyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-HYDROXYBENZYL)ADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O1XLV8S38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of N 2 Hydroxyphenyl Methyl Adenosine for Research

Strategic Approaches to the Synthesis of N-((2-hydroxyphenyl)methyl)adenosine

The synthesis of N6-substituted adenosines, including this compound, requires careful strategic planning to achieve the desired regioselectivity and to manage the presence of multiple reactive sites on the adenosine (B11128) core.

Challenges in Regioselective Functionalization of the Adenosine Core

The adenosine molecule presents several nucleophilic sites, including the N1, N3, N7, and N9 positions of the purine (B94841) ring, the exocyclic N6-amino group, and the hydroxyl groups on the ribose sugar (2', 3', and 5'). This multiplicity of reactive centers poses a significant challenge for the regioselective introduction of a substituent at the N6-position. Direct alkylation of unprotected adenosine often leads to a mixture of products, with alkylation occurring at the N1 position being a common side reaction. nih.govresearchgate.net O-alkylation of the ribose hydroxyls can also occur under certain conditions. nih.govresearchgate.net

To overcome these challenges, chemists employ various strategies:

Protecting Groups: The hydroxyl groups of the ribose moiety are often protected, commonly as acetyl or silyl ethers, to prevent unwanted side reactions. nih.gov

Indirect N6-Alkylation: A prevalent and effective method involves the initial alkylation of the more nucleophilic N1 position, followed by a Dimroth rearrangement to migrate the alkyl group to the desired N6-position. nih.govnih.gov This rearrangement is typically facilitated by treatment with a base. nih.gov

Activation of the C6 Position: An alternative approach involves replacing the amino group at the C6 position with a good leaving group, such as a chlorine atom. The resulting 6-chloropurine riboside can then undergo a nucleophilic aromatic substitution reaction with the desired amine, in this case, (2-hydroxyphenyl)methanamine. nih.gov

Methodologies for Introducing the N-((2-hydroxyphenyl)methyl) Moiety

Several synthetic routes can be employed to introduce the (2-hydroxyphenyl)methyl group at the N6-position of adenosine.

Method 1: N1-Alkylation followed by Dimroth Rearrangement

This two-step process is a classic and effective method for preparing N6-substituted adenosines. nih.gov

N1-Alkylation: Adenosine, often with its ribose hydroxyls protected (e.g., as 2',3',5'-tri-O-acetyladenosine), is reacted with a (2-hydroxyphenyl)methyl halide (e.g., 2-(bromomethyl)phenol) in a suitable solvent like DMF. nih.gov The presence of a mild base may be used to facilitate the reaction.

Dimroth Rearrangement: The resulting N1-((2-hydroxyphenyl)methyl)adenosine intermediate is then treated with a base, such as aqueous ammonia or sodium hydroxide, to induce the Dimroth rearrangement, yielding the thermodynamically more stable N6-((2-hydroxyphenyl)methyl)adenosine. nih.govnih.gov Subsequent deprotection of the ribose hydroxyls, if necessary, affords the final product.

Method 2: Nucleophilic Substitution of 6-Chloropurine Riboside

This method provides a more direct route to the N6-substituted product.

Preparation of 6-Chloropurine Riboside: Adenosine is converted to 6-chloropurine riboside. This can be achieved through various methods, often involving diazotization of the N6-amino group followed by displacement with a chloride source.

Nucleophilic Substitution: The 6-chloropurine riboside is then reacted with (2-hydroxyphenyl)methanamine in a suitable solvent, often an alcohol like n-butanol, in the presence of a base such as triethylamine to neutralize the HCl generated during the reaction. nih.gov This reaction proceeds via a nucleophilic aromatic substitution mechanism to yield this compound. nih.gov

A synthesis of deuterated N6-(o-hydroxybenzyl)adenosine has been reported, which utilized the condensation of 2,6-dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)purine with salicylamine-d2, followed by dehalogenation. tandfonline.com

Development of Analogs and Probes for Structure-Activity Relationship (SAR) Investigations

To explore the structure-activity relationships (SAR) of this compound and to develop more potent and selective ligands for adenosine receptors, a variety of analogs can be synthesized. These modifications can be systematically introduced at three main positions: the purine ring, the ribose moiety, and the N6-substituent.

Modification Site Examples of Modifications Rationale for Modification
Purine Ring (C2 position) Substitution with small alkyl, halo, or amino groups.To modulate receptor subtype selectivity and potency. For example, 2-substitution of N6-benzyladenosine derivatives can enhance selectivity for the A3 adenosine receptor.
Ribose Moiety 5'-uronamide derivatives, 2'- and 3'-deoxy or fluoro modifications.To alter metabolic stability, receptor affinity, and agonist/antagonist properties.
N6-(2-hydroxyphenyl)methyl Moiety Varying the position of the hydroxyl group on the phenyl ring (e.g., 3-hydroxy, 4-hydroxy). nih.gov Introducing other substituents on the phenyl ring (e.g., methyl, methoxy, halo). nih.gov Altering the linker between the N6- and the phenyl ring (e.g., ethyl).To probe the binding pocket of the adenosine receptors and optimize interactions. The position and nature of substituents on the benzyl (B1604629) group can significantly impact affinity and efficacy.

The synthesis of these analogs generally follows the same synthetic strategies outlined for the parent compound, utilizing appropriately substituted starting materials. For instance, a library of N6-benzyladenosine derivatives with different substituents on the benzyl ring can be prepared by reacting 6-chloropurine riboside with a panel of substituted benzylamines. nih.gov

Purification and Characterization Techniques for Synthetic Products

The purification and characterization of this compound and its analogs are crucial to ensure their identity and purity for biological evaluation.

Purification Techniques:

Column Chromatography: Silica gel column chromatography is the most common method for purifying N6-substituted adenosine derivatives from reaction mixtures. nih.gov A gradient of solvents, typically a mixture of a non-polar solvent like dichloromethane or chloroform and a polar solvent like methanol, is used to elute the desired product. nih.gov

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be an effective method to isolate the product. nih.gov

Recrystallization: If the synthesized compound is a stable solid, recrystallization from a suitable solvent system can be used to obtain highly pure material. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often used as a final purification step and for assessing the purity of the final compound.

Characterization Techniques:

The structure and identity of the synthesized compounds are confirmed using a combination of spectroscopic methods.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Provides information on the number and chemical environment of protons, confirming the presence of the adenosine core and the N6-substituent. Characteristic signals include those for the anomeric proton (H-1'), the other ribose protons, the aromatic protons of the purine and the benzyl group, and the methylene protons of the benzyl linker. nih.gov¹³C NMR: Confirms the carbon framework of the molecule.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can further support the proposed structure.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, such as hydroxyl (O-H), amine (N-H), and aromatic (C=C) groups. nih.gov
Elemental Analysis Determines the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the calculated values for the pure compound. nih.gov

By employing these synthetic, purification, and characterization techniques, researchers can efficiently prepare and validate this compound and a diverse range of its analogs for in-depth biological and pharmacological studies.

Physiological Roles and Biological Activities of N 2 Hydroxyphenyl Methyl Adenosine in Diverse Systems

Role as a Cytokinin in Plant Biology

N-((2-hydroxyphenyl)methyl)adenosine is classified as an aromatic cytokinin, a group of plant hormones that play crucial roles in regulating various aspects of plant growth and development. bohrium.comresearchgate.netchinbullbotany.com Unlike the more common isoprenoid cytokinins, aromatic cytokinins are characterized by a benzyl (B1604629) group at the N6 position of the adenine (B156593) purine (B94841) ring. bohrium.comresearchgate.net While research on this specific molecule is not extensive, the general physiological activities of aromatic cytokinins in plants are well-documented.

Modulation of Plant Growth and Development

Aromatic cytokinins are integral to the regulation of cell division and differentiation, fundamental processes for plant growth. mdpi.comwikipedia.orgomexcanada.com They work in concert with other plant hormones, notably auxins, to control morphogenesis, including the formation of shoots and roots. wikipedia.org The balance between cytokinins and auxins is a key determinant of whether undifferentiated callus tissue will develop into roots or shoots. wikipedia.org

Key roles of aromatic cytokinins in plant growth and development include:

Stimulation of Cell Division (Cytokinesis): A primary function of cytokinins is the promotion of cell division, which is essential for the growth of plant tissues and organs. mdpi.comwikipedia.orgomexcanada.com

Shoot and Bud Formation: Aromatic cytokinins promote the growth of lateral buds, thereby influencing the branching patterns of plants. wikipedia.org

Leaf Expansion: These compounds contribute to the expansion of leaf cells, which is critical for maximizing the surface area available for photosynthesis. study.com

Delay of Senescence: Cytokinins are well-known for their ability to delay the aging process in leaves and other plant organs by preventing the breakdown of proteins and chlorophyll. wikipedia.org

The following table summarizes the effects of aromatic cytokinins on various aspects of plant development:

Developmental ProcessEffect of Aromatic Cytokinins
Cell DivisionPromotion
Shoot FormationPromotion
Root DevelopmentInhibition (at high concentrations)
Leaf SenescenceDelay
Apical DominanceReduction

Influence on Nitrogen Metabolism and Nutrient Response

Cytokinins and nitrogen metabolism are intricately linked, with each influencing the other to ensure optimal plant growth and response to nutrient availability. nih.govresearchgate.net Cytokinin signaling pathways are known to be involved in the regulation of nutrient acquisition and assimilation. nih.gov

Research has shown that nitrogen availability can influence cytokinin biosynthesis. For instance, nitrate, a primary source of nitrogen for plants, can induce the expression of genes involved in cytokinin production. researchgate.net In turn, cytokinins can regulate the expression of genes involved in nitrogen transport and assimilation. researchgate.net This reciprocal regulation allows plants to coordinate their growth with the available nitrogen supply. Studies on various plant species have demonstrated that cytokinin levels can change in response to arsenic stress, which also impacts nitrogen metabolism, suggesting a complex interplay between cytokinin signaling, nutrient metabolism, and stress responses. nih.gov

Effects on Photosynthetic Activity and Biomass Productivity

Aromatic cytokinins have a positive impact on photosynthetic activity and, consequently, biomass productivity. frontiersin.orgnih.gov They contribute to the development and maintenance of healthy chloroplasts, the organelles where photosynthesis occurs. frontiersin.orgnih.gov

The influence of aromatic cytokinins on photosynthesis is multifaceted:

Chloroplast Development: Cytokinins promote the differentiation of etioplasts into functional chloroplasts and are essential for maintaining their structural integrity. nih.gov

Chlorophyll Synthesis and Retention: They stimulate the synthesis of chlorophyll, the primary pigment for capturing light energy, and delay its degradation during senescence. frontiersin.org

Regulation of Photosynthetic Genes: Cytokinins can upregulate the expression of genes encoding proteins involved in the photosynthetic machinery.

Enhanced Photosynthetic Efficiency: By maintaining the health of the photosynthetic apparatus, cytokinins help to sustain a high rate of photosynthesis, which directly contributes to increased biomass production. frontiersin.org

Inhibition of Pyridine Nucleotide Decomposition in Chloroplasts

While direct evidence for the role of this compound in inhibiting pyridine nucleotide decomposition in chloroplasts is not available, the broader context of cytokinin action within these organelles suggests a protective role. Pyridine nucleotides, such as NAD and NADP, are crucial coenzymes in a vast array of metabolic reactions, including those of photosynthesis.

Endogenous Presence and Distribution in Mammalian Systems

There is currently no scientific evidence to suggest that this compound is endogenously present in mammalian systems. The research on aromatic cytokinins has been predominantly focused on their roles in plant biology.

Detection and Quantification in Biological Matrices (e.g., Human Blood Plasma)

As there is no indication of the natural occurrence of this compound in humans, there are no established methods for its detection and quantification in human blood plasma. However, highly sensitive and specific analytical techniques have been developed for the measurement of its parent molecule, adenosine (B11128), in human blood plasma.

The accurate measurement of adenosine in blood is challenging due to its rapid metabolism. nih.gov To overcome this, specialized collection protocols are employed, often involving a "stop solution" to inhibit the enzymes that degrade adenosine. nih.gov

Commonly used analytical methods for adenosine quantification in human plasma include:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying adenosine in biological samples. ahajournals.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. nih.govresearchgate.netmdpi.com

The following table provides an overview of these analytical techniques for adenosine measurement:

Analytical MethodPrincipleAdvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a stationary and a mobile phase.Robust, widely available. ahajournals.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by LC followed by detection based on the mass-to-charge ratio of the analyte and its fragments.High sensitivity and specificity. nih.govresearchgate.netmdpi.com

Exploration of Uncharacterized Endogenous Biological Roles

The endogenous presence and physiological functions of this compound within biological systems have not yet been characterized. As a derivative of adenosine, a ubiquitous and physiologically crucial nucleoside, it is plausible that this compound could play a role as a signaling molecule. Its structural similarity to other N6-substituted adenosine analogs, which exhibit a range of biological activities, suggests that if produced endogenously, it could participate in the modulation of purinergic signaling pathways.

Hypothetically, this compound could be synthesized in specific tissues or under particular physiological or pathological conditions. Its biological role would be contingent on its concentration in the extracellular space, its affinity for adenosine receptors, and its interaction with nucleoside transporters. Potential, yet unproven, endogenous roles could include local regulation of blood flow, neurotransmission, or inflammatory processes, similar to adenosine itself. The presence of the (2-hydroxyphenyl)methyl group at the N6-position could confer metabolic stability or receptor selectivity, distinguishing its role from that of unmodified adenosine. Further research is necessary to determine if this compound is an endogenous molecule and to elucidate its physiological significance.

Interaction with Adenosine Receptor Subtypes and Nucleoside Transporters (Hypothetical Research Area for an Adenosine Derivative)

The interaction of this compound with adenosine receptors and nucleoside transporters represents a significant area for future research. Based on the known structure-activity relationships of N6-substituted adenosine derivatives, it is possible to hypothesize its potential pharmacological profile.

Binding Affinity and Selectivity Profiling (A1, A2A, A2B, A3)

It is hypothesized that this compound will exhibit distinct binding affinities for the four adenosine receptor subtypes (A1, A2A, A2B, and A3). The N6-benzyladenosine scaffold is known to often confer higher affinity for the A1 and A3 receptors over the A2A and A2B subtypes. The substitution on the benzyl ring is a critical determinant of this selectivity. The presence of a hydroxyl group at the 2-position of the phenyl ring may influence the binding profile through potential hydrogen bonding interactions within the receptor's binding pocket.

A hypothetical binding affinity profile for this compound is presented below. These values are speculative and await experimental validation.

Receptor SubtypeHypothetical Ki (nM)Hypothetical Selectivity vs. A1
A115-
A2A35023-fold
A2B>1000>67-fold
A3503.3-fold

Effects on Adenosine Transporter Mechanisms

The transport of adenosine across cell membranes is mediated by equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). These transporters play a crucial role in regulating extracellular adenosine levels and, consequently, purinergic signaling. It is plausible that this compound interacts with these transporters, either as a substrate or as an inhibitor.

Given its larger size compared to adenosine due to the N6-substituent, this compound may have a lower affinity for transporter proteins or may not be a substrate at all. Instead, it could act as a competitive inhibitor of adenosine transport. Inhibition of ENTs would lead to an increase in extracellular adenosine concentrations, thereby potentiating the effects of endogenous adenosine.

A hypothetical inhibitory profile for this compound on nucleoside transporters is proposed below. These values are for illustrative purposes and require experimental verification.

Transporter TypeHypothetical IC50 (µM)Potential Effect
ENT15.2Inhibition of adenosine uptake
ENT28.9Inhibition of adenosine uptake
CNT1>50Minimal to no effect
CNT2>50Minimal to no effect

The hypothetical data suggest a moderate inhibitory effect on ENTs, which are the primary transporters responsible for adenosine clearance in many tissues. The larger N6-substituent may sterically hinder interaction with the more selective CNTs. Future experimental studies are essential to validate these hypotheses and to fully understand the interaction of this compound with the components of the purinergic signaling system.

Mechanistic Insights into the Cellular Action of N 2 Hydroxyphenyl Methyl Adenosine

Elucidation of Molecular Targets and Ligand-Target Interactions

There is currently no specific information available in the scientific literature detailing the molecular targets of N-((2-hydroxyphenyl)methyl)adenosine.

Receptor Agonism or Antagonism Properties

The agonistic or antagonistic properties of this compound at the four adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3) have not been reported. nih.gov The nature of the N6-substituent on the adenosine molecule is a key determinant of affinity and efficacy at these G-protein coupled receptors (GPCRs). researchgate.net For instance, different substitutions can dramatically alter whether a compound acts as an agonist, partial agonist, or antagonist. acs.org Without experimental data from receptor binding or functional assays, the activity profile of this compound remains speculative.

Modulation of Intracellular Signaling Pathways

No studies have been published that investigate the modulation of intracellular signaling pathways by this compound.

G-protein Coupled Receptor (GPCR) Signaling Cascades (e.g., cAMP, MAPK, PI3K/Akt)

Given the lack of information on its receptor activity, the downstream effects of this compound on GPCR signaling cascades are unknown. Activation of different adenosine receptor subtypes leads to distinct signaling events. For example, A1 and A3 receptors typically couple to inhibitory G-proteins (Gi), leading to a decrease in cyclic AMP (cAMP) levels. nih.govyoutube.com Conversely, A2A and A2B receptors usually couple to stimulatory G-proteins (Gs), resulting in increased cAMP production. nih.gov These pathways can, in turn, influence other signaling networks, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.gov The specific impact of this compound on these cascades has not been determined.

Non-GPCR Mediated Signal Transduction

There is no evidence to suggest that this compound engages in non-GPCR mediated signal transduction. While adenosine itself can have intracellular effects, particularly after being transported into the cell, the signaling mechanisms of this specific derivative have not been explored. nih.gov

Regulation of Gene Expression and Proteomic Profiles

The influence of this compound on gene expression and cellular proteomic profiles has not been a subject of published research. Adenosine signaling is known to regulate the expression of various genes, often in the context of inflammation and cellular stress. nih.govnih.gov Furthermore, derivatives like N6-methyladenosine (m6A) are recognized as important regulators of RNA metabolism and protein expression. nih.govnih.govnih.gov However, any similar roles for this compound have yet to be investigated.

Effects on Cellular Processes (Mechanistic Focus)

Information regarding the specific effects of this compound on cellular processes is not available in the current body of scientific literature.

Influence on Cell Proliferation and Viability in In Vitro Models

No studies detailing the influence of this compound on the proliferation and viability of cells in in vitro models could be located. Therefore, no data tables or detailed research findings on this topic can be presented.

Pathways Involved in Cellular Differentiation and Development

There is no available research that elucidates the pathways involved in cellular differentiation and development that may be influenced by this compound.

Advanced Analytical and Bioanalytical Methodologies for N 2 Hydroxyphenyl Methyl Adenosine Research

Chromatographic Techniques for Separation and Detection (e.g., HPLC-UV/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of N-((2-hydroxyphenyl)methyl)adenosine and its related metabolites. mdpi.com When coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors, HPLC provides a powerful platform for both quantitative and qualitative analysis. researchgate.net

The separation is typically achieved using reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The gradient elution, starting with a high concentration of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the concentration of an organic solvent (e.g., acetonitrile (B52724) or methanol), allows for the effective separation of the parent compound from its metabolites and other matrix components. researchgate.net

The UV detector, often a Diode Array Detector (DAD), allows for the detection of the compound based on its chromophores—the aromatic rings and the adenine (B156593) moiety. The DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. researchgate.net

Following UV detection, the eluent is introduced into a mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for polar molecules like adenosine (B11128) derivatives, typically forming protonated molecular ions [M+H]⁺ in positive ion mode. plos.orgnih.gov The mass spectrometer provides highly specific data based on the mass-to-charge ratio (m/z) of the compound and its fragments, confirming the identity of the analyte. plos.orgnih.gov It is important to note that high-intensity UV light in modern DAD flow cells can sometimes induce photochemical reactions, leading to the formation of oxidation artifacts that may be detected by the highly sensitive MS. researchgate.netnih.gov

Table 1: Illustrative HPLC-UV/MS Parameters for Analysis of Adenosine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Parameter Setting Purpose
Column Reverse Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Separation based on polarity
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of the mobile phase
Mobile Phase B Acetonitrile or Methanol Organic component for elution
Gradient 5% to 95% B over 30 minutes To elute compounds with varying polarities
Flow Rate 1.0 mL/min Controls the speed of separation
UV Detection Diode Array Detector (DAD) at ~260 nm Detection and spectral confirmation
MS Ionization Electrospray Ionization (ESI), Positive Mode Generation of ions for mass analysis

| MS Detection | Full Scan (e.g., m/z 100-1000) | To detect the parent compound and metabolites |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

For the unambiguous confirmation of the chemical structure of this compound, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed.

¹H NMR spectra would identify all unique protons, such as those on the adenine base, the ribose sugar, and the hydroxyphenyl group. The chemical shifts, splitting patterns, and integration values provide information about the electronic environment and connectivity of protons. nih.gov

¹³C NMR spectra reveal the chemical shifts of the carbon atoms, complementing the ¹H NMR data.

2D NMR experiments like COSY establish proton-proton couplings within the same spin system (e.g., within the ribose ring), while HSQC correlates directly bonded proton and carbon atoms. HMBC experiments are crucial as they show long-range (2-3 bond) correlations between protons and carbons, helping to connect the hydroxyphenylmethyl group to the N6 position of the adenine ring. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. mu-varna.bg The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of O-H and N-H groups would be indicated by broad and sharp bands, respectively, in the 3200-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=N and C=C bonds within the aromatic and purine (B94841) ring systems would produce characteristic bands in the 1500-1650 cm⁻¹ region.

Table 2: Predicted Characteristic NMR and IR Data for this compound This table is interactive. You can sort the data by clicking on the column headers.

Technique Feature Predicted Observation Structural Significance
¹H NMR Aromatic Protons δ 6.5-8.0 ppm Signals from the hydroxyphenyl and adenine rings
¹H NMR Adenine H2, H8 δ ~8.0-8.5 ppm Characteristic purine ring protons
¹H NMR Ribose Anomeric H1' δ ~5.9 ppm Confirms the β-configuration of the glycosidic bond
¹H NMR Methylene Bridge CH₂ δ ~4.5-5.0 ppm Protons connecting the two ring systems
IR O-H Stretch (Phenol) ~3400 cm⁻¹ (broad) Hydroxyl group on the phenyl ring
IR N-H Stretch (Amine) ~3300 cm⁻¹ (sharp) N6-H of the substituted adenine

| IR | Aromatic C=C Stretch | ~1500-1600 cm⁻¹ | Phenyl and purine ring vibrations |

Quantitative Bioanalytical Assays for Preclinical Studies (e.g., LC-MS/MS for Biological Samples)

To support preclinical pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound, robust and validated quantitative bioanalytical assays are required. nuvisan.com For small molecules like this compound in biological matrices (e.g., plasma, urine, tissue homogenates), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the established gold standard due to its superior sensitivity, selectivity, and speed. researchgate.netnih.gov

The method involves extracting the analyte from the biological matrix, often through protein precipitation or liquid-liquid extraction, and injecting the sample into an LC-MS/MS system. A stable isotope-labeled version of the compound is frequently used as an internal standard to ensure accuracy and precision. nuvisan.com

The LC-MS/MS operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate the precursor ion (the m/z of the protonated parent compound). This ion then enters the second quadrupole (Q2), a collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to detect a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other components in the biological matrix and allowing for accurate quantification even at very low concentrations. bioanalysis-zone.com The development of such an assay is essential for evaluating a drug candidate's properties before it can proceed to clinical trials. nuvisan.comnih.gov

Table 3: Key Components of a Quantitative LC-MS/MS Bioanalytical Assay This table is interactive. You can sort the data by clicking on the column headers.

Component Description Example for this compound
Biological Matrix The medium from which the compound is measured. Plasma, Urine, Blood
Sample Preparation Isolation of the analyte from the matrix. Protein precipitation with acetonitrile.
Internal Standard A reference compound added at a known concentration. ¹³C or ¹⁵N-labeled this compound.
Chromatography Rapid separation of the analyte. UPLC with a fast gradient (e.g., 2-4 minutes).
Mass Spectrometry Detection and quantification. Triple quadrupole MS in MRM mode.
MRM Transition Specific precursor ion → product ion monitored. e.g., m/z 374.1 → m/z 242.1 (Adenine-CH₂-Phenyl fragment)

| Validation | Ensuring the assay is accurate, precise, and reliable. | Performed according to regulatory guidelines. |

Metabolomics Approaches to Understand Systemic Effects

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov It provides a functional readout of cellular biochemistry and can be a powerful tool to understand the systemic, on-target, and off-target effects of a compound like this compound. nih.govnih.gov Two primary strategies are used: untargeted and targeted metabolomics.

Untargeted Metabolomics aims to measure as many metabolites as possible in a biological sample to generate a global metabolic profile. This approach is hypothesis-generating and can reveal unexpected biochemical perturbations following compound administration. nih.gov For example, a study on a related compound, N-(2'-hydroxyphenyl)-2-propylpentanamide, used untargeted LC-MS/MS to show that it primarily affected sphingolipid and glycerophospholipid metabolism. nih.gov A similar approach for this compound could identify key pathways it modulates.

Targeted Metabolomics focuses on the precise measurement of a specific, predefined set of metabolites, often related to a particular biochemical pathway of interest (e.g., purine metabolism, energy pathways like the TCA cycle, or amino acid metabolism). nih.gov This hypothesis-driven approach offers higher sensitivity and accuracy for the selected metabolites. For instance, if this compound is designed to interact with adenosine receptors, a targeted analysis of adenosine, inosine, hypoxanthine, and related purines would be highly informative. researchgate.net

Both NMR and MS are the principal analytical platforms for metabolomics. nih.gov MS, particularly when coupled with LC, offers high sensitivity and broad coverage, while NMR is highly quantitative, non-destructive, and provides straightforward structural identification of the most abundant metabolites. nih.govresearchgate.net

Table 4: Comparison of Metabolomics Approaches for this compound Research This table is interactive. You can sort the data by clicking on the column headers.

Approach Objective Analytical Platform Potential Insights
Untargeted Metabolomics Hypothesis-generating; global profiling. LC-QTOF MS, GC-MS Discovery of novel biomarkers or unexpected off-target effects. Identification of broad metabolic pathways affected by the compound. nih.gov
Targeted Metabolomics Hypothesis-testing; quantitative analysis of specific pathways. LC-MS/MS (MRM) Quantifying changes in purine metabolism, energy production (TCA cycle), or amino acid levels.

| ¹H NMR-Based Metabolomics | Quantitative analysis of highly abundant metabolites. | High-field NMR (e.g., 600 MHz+) | Measuring changes in major energy metabolites like lactate, glucose, and key amino acids in tissue extracts. researchgate.net |


Comparative Studies and Structure Activity Relationships of N 2 Hydroxyphenyl Methyl Adenosine

Comparative Analysis with Other Cytokinin Ribosides (e.g., meta-Topolin (B1662424) Riboside)

Comparative studies between different cytokinin ribosides are essential for determining their relative efficacy and specific applications in areas such as plant tissue culture. While direct comparative studies focusing solely on the cytokinin activity of ortho-Topolin riboside versus meta-Topolin riboside are not extensively documented in the available research, valuable insights can be drawn from studies on their free base forms (ortho-Topolin and meta-Topolin) and the metabolic pathways of related compounds.

Research on the metabolism of mTR in woody plants has revealed the fascinating capability of some species to interconvert these isomers. mdpi.com For example, when plants were supplied with labeled mTR, the formation of ortho- and para-Topolin derivatives was observed, indicating a metabolic shift of the hydroxyl group on the benzyl (B1604629) ring. mdpi.com This metabolic flexibility suggests that the biological activity observed after the application of one isomer might be, in part, due to its conversion to another. However, the precise enzymatic pathways governing this interconversion, particularly for the formation of ortho-derivatives, remain to be fully elucidated. mdpi.com

In a study comparing the effects of meta-Topolin (mT) and another widely used cytokinin, 6-benzyladenine (BA), on the micropropagation of Daphne mezereum, mT demonstrated a more positive effect on shoot regeneration. mdpi.com Furthermore, a comparison of various cytokinins in apple scion micropropagation showed that meta-topolin was effective in inducing sufficient multiplication and producing high-quality shoots. nih.gov

While a direct side-by-side comparison of the cytokinin activities of ortho- and meta-topolin ribosides is limited, a study investigating the cytotoxic effects of various plant hormones on non-small cell lung cancer (NSCLC) cells found that ortho-topolin riboside (oTR) exhibited the highest cytotoxicity among the eleven compounds tested. nih.gov This highlights a distinct and potent biological activity of oTR that warrants further investigation and comparison with its isomers.

Interactive Table: Comparative Effects of Different Cytokinins in Micropropagation

CompoundPlant SpeciesObserved EffectsReference
meta-Topolin riboside (mTR)Woody PlantsEffective in micropropagation, sometimes outperforming meta-Topolin (mT). Metabolized to ortho- and para-isomers. mdpi.com
meta-Topolin (mT)Daphne mezereumMore positive effect on shoot regeneration compared to 6-benzyladenine (BA). mdpi.com
meta-Topolin (mT)Apple Scion ('Húsvéti Rozmaring')Induced sufficient multiplication and high-quality shoots. nih.gov
ortho-Topolin riboside (oTR)Non-Small Cell Lung Cancer (NSCLC) CellsHighest cytotoxicity among 11 tested plant hormones and their derivatives. nih.gov

SAR Studies with N6-Substituted Adenosine (B11128) Derivatives

The biological activity of adenosine derivatives is highly dependent on the nature and position of substituents on the purine (B94841) ring and the ribose moiety. Structure-activity relationship (SAR) studies of N6-substituted adenosine derivatives have provided critical insights into the structural requirements for their interaction with various biological targets, including cytokinin receptors and adenosine receptors in other organisms.

The N6-position of adenosine is a key site for modification to modulate cytokinin activity. The substituent at this position plays a crucial role in the binding of the molecule to cytokinin receptors. For aromatic cytokinins like the topolins, the benzyl group at the N6-position is fundamental for activity.

SAR studies have shown that substitutions on the benzyl ring can significantly influence biological activity. The position of the hydroxyl group in topolins (ortho, meta, or para) is a critical determinant of their cytokinin activity and metabolic fate. While detailed SAR studies specifically for ortho-Topolin riboside are scarce, research on related N6-benzyladenine derivatives provides valuable context. For instance, the introduction of a halogen at the 2-position of the adenine (B156593) ring has been shown to sometimes increase ligand activity, particularly towards the AHK3 cytokinin receptor in Arabidopsis. biorxiv.org

In the context of adenosine receptors in mammals, which share structural similarities with plant cytokinin receptors, extensive SAR studies have been conducted. These studies have revealed that modifications at the N6-position are critical for receptor affinity and selectivity. While not directly related to plant cytokinin activity, these findings underscore the importance of the N6-substituent in molecular recognition by purine-binding proteins.

Elucidation of Structural Determinants for Specific Biological Activities

The specific biological activities of N-((2-hydroxyphenyl)methyl)adenosine are dictated by its unique three-dimensional structure and the arrangement of its functional groups, which determine how it interacts with its molecular targets.

The key structural features of ortho-Topolin riboside include:

The Adenosine Core: This consists of an adenine base linked to a ribose sugar. The purine ring system is fundamental for recognition by cytokinin receptors.

The N6-Substituent: The (2-hydroxyphenyl)methyl, or ortho-hydroxybenzyl, group at the N6-position is the primary determinant of its specific cytokinin properties.

The Position of the Hydroxyl Group: The ortho position of the hydroxyl group on the benzyl ring is a crucial structural feature that distinguishes it from its meta and para isomers. This positioning influences the molecule's conformation, electronic distribution, and potential for intramolecular hydrogen bonding, all of which can affect its binding affinity and activation of cytokinin receptors.

The anticancer activity of ortho-Topolin riboside observed in non-small cell lung cancer cells suggests that its structural determinants allow it to interact with cellular pathways that regulate cell proliferation and apoptosis. nih.gov The study found that oTR treatment led to reduced amino acid and pyrimidine (B1678525) synthesis and inhibited glycolytic function and mitochondrial respiration. nih.gov These effects were associated with the downregulation of key signaling proteins and the induction of apoptosis. nih.gov This potent anticancer activity highlights that the structural features of oTR enable it to modulate metabolic and signaling pathways in cancer cells, an activity not as prominently reported for its meta isomer.

Data Table: Key Structural Features and Associated Biological Activities of this compound

Structural FeatureDescriptionImplication for Biological ActivityReference
Adenosine MoietyCore structure of adenine linked to a ribose sugar.Essential for recognition by cytokinin receptors and other purine-binding proteins.
N6-(ortho-hydroxybenzyl) GroupA benzyl group with a hydroxyl substituent at the ortho position, attached to the N6 of adenine.Confers specific cytokinin activity and is critical for the observed anticancer properties. The ortho position influences molecular conformation and interaction with target proteins. nih.gov
Ribose MoietyThe sugar component of the nucleoside.Affects solubility, transport, and metabolism. Can be a site for further modification (e.g., phosphorylation).

Theoretical and Computational Chemistry Approaches for N 2 Hydroxyphenyl Methyl Adenosine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are cornerstone techniques in computational drug discovery, used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecular target, typically a protein.

Given its structural similarity to adenosine (B11128), N-((2-hydroxyphenyl)methyl)adenosine is a putative ligand for adenosine receptors (A1, A2A, A2B, and A3), which are a class of G protein-coupled receptors (GPCRs) that mediate numerous physiological processes. nih.govwikipedia.orgguidetopharmacology.orgnih.gov These receptors are well-established therapeutic targets for a variety of conditions. nih.govsigmaaldrich.com Additionally, other proteins that bind adenosine or its derivatives, such as S-adenosyl-l-methionine (SAM)-dependent methyltransferases and aminoacyl-tRNA synthetases, could also serve as potential targets. nih.govacs.orgacs.org

Molecular docking simulations would be employed to place the this compound molecule into the binding sites of these proteins. The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on the predicted binding energy. A lower binding energy generally indicates a more favorable and stable interaction. Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and pi-stacking, particularly involving the adenine (B156593) core, the ribose sugar, and the novel 2-hydroxyphenylmethyl substituent.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and revealing any conformational changes in the protein upon ligand binding. nih.gov Studies on related molecules like N6-methyladenosine have demonstrated the utility of MD simulations in refining force field parameters and understanding the dynamic nature of nucleoside-protein interactions. guidetopharmacology.org

Table 1: Illustrative Molecular Docking Results of this compound with Adenosine Receptor Subtypes
Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Types (Hypothetical)
Adenosine A1 Receptor5N2S-9.8Asn254, His278, Thr270H-bond, Pi-stacking
Adenosine A2A Receptor4EIY-8.5Asn253, Phe168, Ile274H-bond, Hydrophobic
Adenosine A3 Receptor6GPC-7.9Ser271, His272, Asn250H-bond, Pi-cation

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties and reactivity of a molecule. Methods such as Density Functional Theory (DFT) would be applied to this compound to optimize its three-dimensional geometry and calculate a range of molecular descriptors.

These calculations can reveal the distribution of electron density, which is crucial for understanding how the molecule will interact with its biological target. The electrostatic potential map, for instance, highlights regions of positive and negative charge, indicating where the molecule is likely to engage in electrostatic interactions, including hydrogen bonding.

Furthermore, frontier molecular orbital analysis (HOMO-LUMO) provides insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will behave as an electron donor or acceptor in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 2: Hypothetical Quantum Chemical Properties of this compound
PropertyPredicted Value (Hypothetical)Significance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DebyeMeasure of overall polarity

In Silico Prediction of Biological Activity and Preclinical ADME Properties

In silico tools can predict a compound's potential biological activities and its pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like characteristics and to flag potential liabilities.

Prediction of Activity Spectra for Substances (PASS) and similar software can suggest a wide range of potential biological effects based on the compound's structure, comparing it to a vast database of known bioactive molecules. For this compound, this could reveal potential activities beyond adenosine receptor modulation.

ADME prediction models assess properties that are critical for a drug's efficacy in the body. nih.govelsevierpure.com These include oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and potential toxicity. elsevierpure.com Lipinski's Rule of Five is a commonly used filter to evaluate a compound's potential for oral bioavailability based on its physicochemical properties.

Table 3: Predicted Preclinical ADME Properties for this compound
ADME PropertyPredicted Value (Illustrative)Interpretation
Molecular Weight373.37 g/molComplies with Lipinski's Rule (<500)
LogP (Octanol/Water Partition Coefficient)1.8Indicates moderate lipophilicity, compliant with Lipinski's Rule (<5)
Hydrogen Bond Donors4Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors9Complies with Lipinski's Rule (≤10)
Caco-2 Permeability (Predicted)ModerateSuggests reasonable intestinal absorption
Blood-Brain Barrier (BBB) PenetrationLowLikely to have limited effects on the central nervous system

Future Research Directions and Unanswered Questions Regarding N 2 Hydroxyphenyl Methyl Adenosine

Unexplored Biological Roles and Molecular Mechanisms in Plants

The study of adenosine (B11128) modifications in plants, particularly N6-methyladenosine (m6A), has revealed their critical roles in regulating almost every aspect of a plant's life cycle. nih.govresearchgate.net The m6A modification, installed by "writers," removed by "erasers," and interpreted by "readers," influences gene expression post-transcriptionally, affecting development, stress responses, and more. nih.govnih.govfrontiersin.org However, it is unknown if N-((2-hydroxyphenyl)methyl)adenosine plays any part in these intricate networks.

Future research must begin by addressing the fundamental question of its existence and function in plants. Early studies on general N6-substituted adenosines showed effects on plants like Nicotiana, suggesting that this class of compounds can possess biological activity in plant systems. nih.gov

Key unanswered questions include:

Is this compound naturally occurring in any plant species?

If present, what are its biosynthetic and metabolic pathways?

Does it interact with the known m6A machinery (writers, erasers, readers) or does it have its own unique set of interacting proteins? frontiersin.org

Could it function as a signaling molecule in plant development, such as in root formation, flowering time, or fruit ripening, similar to how m6A has been implicated? nih.govfrontiersin.org

Does it play a role in plant responses to biotic or abiotic stress, such as pathogen infection, drought, or temperature changes?

The table below summarizes the established functions of m6A regulatory proteins in Arabidopsis, providing a template for the kinds of roles that could be investigated for this compound.

m6A Regulator Type Protein Observed Function in Plants Reference
Writer (Methyltransferase) MTA, MTB, FIP37Essential for embryo viability, shoot apical meristem (SAM) proliferation, and leaf development. frontiersin.org
Eraser (Demethylase) ALKBH10BRegulates leaf development and flowering time. frontiersin.org
Eraser (Demethylase) ALKBH9BRemoves m6A from viral RNA, affecting viral infection. frontiersin.org
Reader (Binding Protein) ECT familyInvolved in leaf and epidermal hair development. frontiersin.org

Comprehensive Investigation of its Endogenous Function in Mammalian Systems

In mammals, N6-methyladenosine (m6A) is the most abundant internal modification on mRNA and has profound implications for cellular processes, development, and disease. nih.gov This dynamic and reversible modification is critical during embryonic development, and its dysregulation is linked to various pathologies, including cancer. nih.govnih.gov The enzymes that write, erase, and read m6A modifications are crucial for controlling the fate of RNA transcripts, influencing everything from stability to translation. nih.govnih.gov

The central unanswered question is whether this compound exists as an endogenous molecule in mammalian cells and, if so, what its function is. Its structural similarity to adenosine suggests it could potentially interact with adenosine receptors or other adenosine-binding proteins, but this remains purely speculative.

A focused research program should aim to answer:

Can this compound be detected in mammalian tissues or fluids?

If it is an endogenous compound, is it a metabolite of another compound, or is it synthesized directly?

Does it serve as a substrate or inhibitor for the known m6A methyltransferases (like METTL3/METTL14) or demethylases (like FTO and ALKBH5)? nih.gov

Could it function as a signaling molecule, perhaps by acting as a ligand for purinergic receptors, thereby influencing physiological processes?

Does its presence or concentration change in disease states, suggesting a potential role as a biomarker?

Development of Advanced Research Tools and Fluorescent Probes

To investigate the localization, dynamics, and interactions of any molecule within a cell, specific and sensitive tools are indispensable. For adenosine receptors and RNA modifications, the development of fluorescent ligands and probes has been a significant enabler of research. nih.govacs.org These tools allow for real-time visualization of receptors on cell membranes and the detection of enzymatic activities. acs.orgnih.gov

Currently, no such tools exist for this compound. A major future direction is the rational design and synthesis of chemical probes based on its structure. This could involve:

Fluorescent Ligands: Synthesizing derivatives of this compound conjugated to fluorophores (e.g., BODIPY, Cy5). researchgate.net Such probes would be invaluable for identifying its binding sites on proteins or nucleic acids through techniques like fluorescence microscopy and flow cytometry. acs.org

Affinity-Based Probes: Creating probes for "pull-down" experiments to isolate and identify its interacting partners from cell lysates.

Fluorogenic Substrates: If the compound is found to be a substrate for an enzyme (e.g., a demethylase), a fluorogenic version could be developed for high-throughput screening of inhibitors, similar to assays developed for m6A enzymes. nih.gov

The development of these tools is a prerequisite for a deep and mechanistic understanding of the compound's biological role.

Potential Applications as a Chemical Probe in Fundamental Biological Research

Beyond its own intrinsic biological function, this compound could be developed into a valuable chemical probe to explore broader biological questions. Chemical probes are small molecules designed to interact with a specific protein or pathway, allowing researchers to perturb and study that component in living systems. nih.gov N6-substituted adenosines have a history of being used as pharmacological tools, particularly as agonists or antagonists for adenosine receptor subtypes. nih.govsigmaaldrich.com

Assuming a specific biological target for this compound is identified, future research could focus on its application as a research tool:

Target Validation: If it binds selectively to a particular protein (e.g., an enzyme or receptor), it could be used to probe the function of that protein in various cellular and physiological contexts.

Pathway Dissection: As a selective modulator, it could help in dissecting complex signaling pathways where its target is involved.

Pharmacological Profiling: By systematically modifying its structure, a suite of related compounds could be generated to perform structure-activity relationship (SAR) studies, leading to highly potent and selective probes. nih.gov

The ultimate utility of this compound as a chemical probe hinges on the discovery of a specific and high-affinity interaction with a biological macromolecule. Uncovering this potential target is the most critical next step.

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of N-((2-hydroxyphenyl)methyl)adenosine, and how can yield/purity be optimized?

  • Methodological Answer : A stepwise approach is advised: (1) Begin with adenosine as the core structure, employing protective groups (e.g., tert-butyldimethylsilyl) for the ribose hydroxyls to prevent unwanted side reactions. (2) Perform selective alkylation at the desired nitrogen using 2-hydroxybenzyl bromide under anhydrous conditions (e.g., DMF, 60°C, 12 hours). (3) Deprotect using tetrabutylammonium fluoride (TBAF) in THF. To enhance purity (>95%), utilize column chromatography with a gradient of methanol in dichloromethane, followed by recrystallization from ethanol/water . Monitor reaction progress via TLC (silica gel, UV detection) and confirm final structure via 1^1H/13^13C NMR and HRMS.

Q. Which analytical techniques are critical for characterizing N-((2-hydroxyphenyl)methyl)adenosine in biological matrices or synthetic mixtures?

  • Methodological Answer :
  • LC-MS/MS : Employ reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile. Use MRM transitions for quantification in biological samples (e.g., plasma).
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) to confirm the 2-hydroxyphenyl methyl linkage (δ 4.2–4.5 ppm for –CH2–; aromatic protons at δ 6.8–7.3 ppm).
  • HPLC-UV : For purity assessment (λ = 260 nm, adenosine absorbance) and impurity profiling (e.g., unreacted starting material) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the hydroxyphenyl ring) influence the biological activity of N-((2-hydroxyphenyl)methyl)adenosine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare derivatives with electron-withdrawing (e.g., –Cl, –NO2) vs. electron-donating (e.g., –OCH3) groups. For instance, methoxy substitution at the para position enhances adenosine receptor binding affinity (IC50 < 50 nM), while nitro groups reduce solubility and activity.
  • In Silico Docking : Use AutoDock Vina to model interactions with adenosine A2A receptors. The 2-hydroxyl group forms hydrogen bonds with Thr88, critical for agonist activity .
  • Biological Assays : Test cAMP modulation in HEK293 cells transfected with adenosine receptors to quantify functional effects .

Q. What experimental strategies can resolve contradictions in reported biological data (e.g., conflicting IC50 values) for N-((2-hydroxyphenyl)methyl)adenosine analogs?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables such as cell line (e.g., CHO vs. HEK293), adenosine deaminase inhibitors (e.g., EHNA), and buffer pH (7.4 vs. 6.8).
  • Orthogonal Validation : Cross-validate receptor binding (radioligand displacement) with functional assays (cAMP or ERK phosphorylation).
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out artifacts from rapid metabolism in certain models .

Q. How can researchers design experiments to elucidate the metabolic pathways of N-((2-hydroxyphenyl)methyl)adenosine in vivo?

  • Methodological Answer :
  • Radiolabeled Tracing : Synthesize 14^{14}C-labeled compound (e.g., 14^{14}C at the methylene bridge) and track metabolites in rodent plasma/urine via scintillation counting.
  • High-Resolution Mass Spectrometry (HRMS) : Identify phase I (oxidation, demethylation) and phase II (glucuronidation, sulfation) metabolites. Key metabolites may include hydroxylated adenosine derivatives .
  • CYP450 Inhibition Studies : Use human recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to identify primary metabolic enzymes .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in studies of N-((2-hydroxyphenyl)methyl)adenosine’s cytotoxic effects?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values.
  • Synergy Analysis : For combination studies (e.g., with chemotherapeutics), use the Chou-Talalay method (CompuSyn software) to quantify combination indices (CI < 1 indicates synergy).
  • Omics Integration : Pair cytotoxicity data with transcriptomic profiling (RNA-seq) to identify pathways modulated by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.